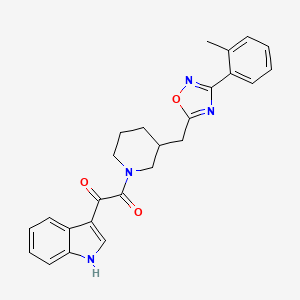
1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione is a novel chemical entity that integrates the biological properties of indole and oxadiazole moieties. This review focuses on its biological activities, particularly its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is C25H26N4O2S with a molecular weight of 446.57 g/mol. The structure features an indole ring linked to a thioether and an oxadiazole derivative, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O2S |
| Molecular Weight | 446.57 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Compounds containing the 1,2,4-oxadiazole unit have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown that derivatives of oxadiazole exhibit IC50 values ranging from 0.275 µM to 6.554 µM against different cancer types, including breast (MCF7), prostate (PC-3), and colorectal cancers .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Novel Oxadiazole Derivative | 0.275 | MCF7 (Breast Cancer) |
| Another Oxadiazole Derivative | 6.554 | PC-3 (Prostate Cancer) |
The compound has been noted to induce apoptosis in cancer cells through mechanisms involving the inhibition of key cellular pathways such as those mediated by Histone Deacetylases (HDACs) and Carbonic Anhydrase .
Antimicrobial Activity
The indole and oxadiazole structures are known for their antimicrobial properties. Studies have demonstrated that compounds similar to the one can inhibit the growth of various bacterial strains:
- Antibacterial assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 16 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of oxadiazole derivatives. The compound demonstrates activity by inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2:
- In vivo studies indicate a reduction in inflammation markers in animal models treated with oxadiazole derivatives .
Case Studies
Several studies have explored the biological activities of compounds similar to This compound :
- Study on Anticancer Activity : A recent study synthesized various oxadiazole derivatives and tested their cytotoxic effects on human cancer cell lines. The results indicated that modifications on the oxadiazole ring significantly enhanced anticancer activity .
- Antimicrobial Efficacy : Another research effort focused on evaluating the antibacterial properties of indole-based compounds against drug-resistant strains of bacteria. Results showed promising activity against multiple strains, suggesting potential therapeutic applications .
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-16-7-2-3-9-18(16)24-27-22(32-28-24)13-17-8-6-12-29(15-17)25(31)23(30)20-14-26-21-11-5-4-10-19(20)21/h2-5,7,9-11,14,17,26H,6,8,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNONKAAUAQODMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














